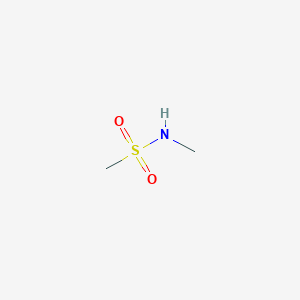

N-Methylmethanesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2S/c1-3-6(2,4)5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNHTTIUNATJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152112 | |

| Record name | Methanesulfonamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-85-6 | |

| Record name | N-Methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonamide, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonamide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulfonamide, N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to N-Methylmethanesulfonamide

This guide provides an in-depth exploration of this compound, a key chemical intermediate in various fields of scientific research and development. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical technical data, proven methodologies, and safety protocols to facilitate its effective and safe application.

Core Identification and Physicochemical Properties

This compound is a sulfonamide compound that serves as a fundamental building block in organic synthesis. Its identity is established by the Chemical Abstracts Service (CAS) registry number.

-

IUPAC Name : this compound[4]

-

Synonyms : N-methyl methylsulfonamide, Methanesulfonamide, N-methyl-[1][4]

The structural simplicity of this compound belies its utility as a versatile reagent. Its physicochemical properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Molecular Weight | 109.15 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid or white to yellowish crystalline powder | [1][2][5] |

| Boiling Point | 118°C at 0.3 mmHg | [1][6][7] |

| Density | Approximately 1.194 g/cm³ (Predicted) | [1][5] |

| Flash Point | 53 °C | [1][7] |

| Water Solubility | 5 g/L at 25 °C | [2] |

| pKa | 11.57 ± 0.40 (Predicted) | [1][2] |

| Refractive Index | 1.4500 to 1.4540 | [1][6] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved through the reaction of methanesulfonyl chloride with monomethylamine. This nucleophilic substitution reaction is robust and scalable, making it a preferred method in both academic and industrial settings.

The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride group towards primary amines. Methanesulfonyl chloride serves as an excellent electrophile, while methylamine is a potent nucleophile. The use of a solvent like ethanol facilitates the reaction by solvating the reactants and the amine hydrochloride byproduct. Conducting the initial addition at 0°C is a critical control measure to manage the exothermic nature of the reaction, preventing runaway reactions and the formation of undesired side products.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup : A solution of monomethylamine (8 M in ethanol, 525 mL, 4.8 eq.) is placed in a reaction vessel and cooled to 0°C in an ice bath.[8]

-

Reagent Addition : Methanesulfonyl chloride (100 g, 1.0 eq.) is added dropwise to the stirred methylamine solution, maintaining the temperature at 0°C.[1][8]

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours to ensure completion.[8]

-

Solvent Removal : The ethanol is removed by distillation under reduced pressure.[1][8]

-

Work-up : The resulting residue is diluted with dichloromethane (200 mL). The precipitated solid (methylamine hydrochloride) is removed by filtration.[1][8]

-

Isolation : The filtrate is concentrated under reduced pressure to yield this compound as an orange oil.[1][8]

-

Validation : The product identity can be confirmed by ¹H NMR spectroscopy. The expected signals are (CDCl₃, 400 MHz): δ 4.819 (broad singlet, 1H, NH), 2.929 (singlet, 3H, N-CH₃), 2.789 (singlet, 3H, S-CH₃).[1][8]

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of pharmaceuticals and pesticides.[1][9][10] The methanesulfonamide moiety (CH₃SO₂NH-) is a significant pharmacophore in medicinal chemistry.[11] Its inclusion in a drug molecule can influence key properties:

-

Hydrogen Bonding : The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors.[11]

-

Physicochemical Properties : It can modulate a compound's solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).[11]

-

Bioisosteric Replacement : The methanesulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or phenols, to improve drug-like properties while retaining biological activity.[11]

Its role as a building block allows for the introduction of these desirable features into complex molecules, making it a staple in the development of new therapeutic agents and effective crop protection solutions.[9][10]

Analytical Methodologies for Quantification and Identification

The accurate quantification and identification of this compound are crucial for quality control in synthesis and for its use as a reference standard. Several analytical techniques are employed, each with distinct advantages.

| Analytical Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid Chromatography separation followed by tandem Mass Spectrometry detection. | High sensitivity and selectivity; ideal for complex matrices like biological fluids. | Higher equipment cost and complexity. |

| GC-MS | Gas Chromatography separation followed by Mass Spectrometry detection. | Excellent for volatile compounds; high throughput potential. | Requires derivatization for non-volatile compounds like sulfonamides, adding a step to sample prep.[12] |

| HPLC-UV | High-Performance Liquid Chromatography separation with Ultraviolet detection. | Cost-effective, widely available, and robust for routine analysis. | Lower sensitivity and selectivity compared to MS-based methods.[12] |

For trace-level quantification in complex environments, such as in drug metabolism studies, LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[12]

General Analytical Workflow

Sources

- 1. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. 1184-85-6 CAS MSDS (N-Methyl methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

N-Methylmethanesulfonamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Methylmethanesulfonamide

Introduction

This compound (CAS No. 1184-85-6) is an organosulfur compound of significant interest within the chemical, pharmaceutical, and agrochemical sectors.[1] As a simple, secondary sulfonamide, it serves as a critical structural motif and a versatile synthetic intermediate.[1][2] Its unique combination of a stable methanesulfonyl group and a reactive N-methyl moiety makes it an indispensable building block for constructing complex molecules with targeted biological activities.[1] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, analytical characterization, reactivity, and handling protocols, designed for researchers, chemists, and professionals in drug development.

Molecular Structure and Identification

The foundational step in understanding the behavior of this compound is to analyze its structure. It consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and the nitrogen of a methylamino group.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

CAS Number: 1184-85-6[3]

-

Molecular Formula: C₂H₇NO₂S[4]

-

SMILES: CNS(=O)(=O)C[3]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from reaction solvent to storage conditions. While some sources describe it as a white to yellowish crystalline powder, others report it as a colorless to orange oil, a difference likely attributable to purity and ambient temperature.[4][5][6]

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to orange oil OR White to pale yellow crystalline powder | [4][5][7] |

| Boiling Point | 118 °C at 0.3 mmHg | [4][7][8] |

| Density | ~1.194 g/cm³ (Predicted) | [4][5][7] |

| Flash Point | 52.8 - 53 °C | [4][7][8] |

| pKa | 11.57 ± 0.40 (Predicted) | [4][9] |

| Refractive Index | 1.4500 to 1.4540 | [4][7] |

| Vapor Pressure | 2.04 mmHg at 25 °C | [7][9] |

| Water Solubility | 5 g/L at 25 °C | [6] |

Synthesis Protocol and Mechanistic Rationale

The most prevalent and industrially viable synthesis of this compound involves the nucleophilic substitution reaction between methanesulfonyl chloride and methylamine.[4][10] This reaction is robust and provides a direct route to the desired product.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[4][10]

Materials:

-

Methanesulfonyl chloride (1.0 eq.)

-

Methylamine solution (8 M in Ethanol, 4.8 eq.)

-

Dichloromethane (DCM)

-

Ethanol (EtOH)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the methylamine solution in ethanol (4.8 eq.).

-

Initial Cooling: Cool the stirred solution to 0 °C using an ice bath. Causality Note: This initial cooling is critical to control the highly exothermic nature of the reaction between the acid chloride and the amine, preventing side reactions and ensuring safety.

-

Reagent Addition: Add methanesulfonyl chloride (1.0 eq.) dropwise via the dropping funnel over 1.5-2.0 hours, ensuring the internal temperature remains between 15-25 °C.[11] Expertise Note: A slow addition rate is paramount. A rapid addition can lead to a runaway reaction and the formation of undesired byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours to ensure the reaction proceeds to completion.[4][10]

-

Solvent Removal: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Work-up and Extraction: Dilute the resulting residue with dichloromethane (e.g., 200 mL for a 100 g scale reaction).[4][10] A solid precipitate, methylammonium chloride (the byproduct from methylamine neutralizing the HCl generated), will form.

-

Purification: Filter the solid byproduct and wash the filter cake with fresh DCM.[11] Combine the filtrates.

-

Final Isolation: Concentrate the filtrate under reduced pressure to yield this compound, typically as an orange or pale yellow oil.[4][10]

Synthesis Workflow Diagram

Caption: Experimental workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Structural confirmation is a self-validating step in any synthesis. The following data are key to identifying this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides precise information about the hydrogen environments in the molecule.

-

Spectrum Data (400 MHz, CDCl₃):

-

δ 4.819 (broad singlet, 1H): This signal corresponds to the amine proton (-NH-).[4][10] Its broadness is characteristic of protons on heteroatoms that can undergo chemical exchange.

-

δ 2.929 (singlet, 3H): This sharp singlet is assigned to the three protons of the methyl group directly attached to the sulfonyl group (S-CH₃).[4][10]

-

δ 2.789 (singlet, 3H): This singlet corresponds to the three protons of the N-methyl group (N-CH₃).[4][10] It appears slightly upfield compared to the S-methyl group due to the differing electronic environments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For this compound, the expected characteristic peaks are:

-

~3300 cm⁻¹ (N-H stretch): A moderate to sharp peak indicating the presence of the secondary amine N-H bond.

-

~2900-3000 cm⁻¹ (C-H stretch): Peaks corresponding to the aliphatic C-H bonds of the two methyl groups.

-

~1320 cm⁻¹ and ~1150 cm⁻¹ (S=O stretch): Two strong, distinct peaks characteristic of the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, respectively. This is a hallmark of sulfonamides.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak is expected at m/z = 109, corresponding to the molecular weight of the compound.

-

Key Fragmentation: Common fragmentation pathways would involve the cleavage of the S-N or S-C bonds. Expected fragments include:

-

m/z = 94: Loss of a methyl group ([M-CH₃]⁺).

-

m/z = 79: The methanesulfonyl fragment ([CH₃SO₂]⁺).

-

m/z = 30: The methylamino fragment ([CH₃NH]⁺).

-

Reactivity, Stability, and Applications

Chemical Reactivity and Stability

This compound is stable under standard temperatures and pressures.[12] However, the sulfonamide N-H proton is weakly acidic (predicted pKa ≈ 11.57) and can be deprotonated by a suitable base, allowing the nitrogen to act as a nucleophile in subsequent reactions.[4][13]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[12][14]

-

Hazardous Decomposition: Upon combustion, it may produce toxic oxides of carbon, nitrogen, and sulfur.[12]

Applications in Industry

The primary utility of this compound is as a high-value intermediate in the synthesis of more complex molecules.[1][4]

-

Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs).[1][6] The sulfonamide functional group is a common feature in many drug classes, where it can modulate properties like solubility, bioavailability, and target binding.[1]

-

Agrochemicals: It serves as an intermediate in the manufacturing of pesticides, herbicides, and other crop protection agents.[1][15] Its incorporation can enhance the potency and selectivity of these agricultural chemicals.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area or under a chemical fume hood.[12][14]

-

Wear protective gloves, clothing, and eye/face protection (safety goggles).[12]

-

Avoid breathing dust, fumes, or vapors.[12]

-

Wash hands thoroughly after handling.[12]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[16]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4][8][9]

Conclusion

This compound is a foundational chemical with well-defined properties that make it highly valuable in synthetic chemistry. Its straightforward synthesis, predictable spectroscopic signature, and functional reactivity secure its role as a crucial intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective application in research and development.

References

-

This compound - ChemBK. ChemBK. [Link]

-

N-Methyl Methanesulfonamide: A Key Intermediate for Pharma & Agro. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound | C2H7NO2S | CID 97632. PubChem, National Institutes of Health. [Link]

- Method of preparing methane sulfonamide and its derivatives.

-

Cas 1184-85-6,N-Methyl methanesulfonamide. LookChem. [Link]

-

Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Mol-Instincts. [Link]

-

Methyl Methanesulfonate | C2H6O3S | CID 4156. PubChem, National Institutes of Health. [Link]

-

N-methyl-N-methylsulfonylmethanesulfonamide | C3H9NO4S2 | CID 263622. PubChem, National Institutes of Health. [Link]

-

4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131. PubChem, National Institutes of Health. [Link]

-

N-Methyl methanesulfonamide CAS#: 1184-85-6; ChemWhat Code: 23997. ChemWhat. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

CAS 1184-85-6 | Where to buy this compound. YUFENG. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. 1184-85-6 CAS MSDS (N-Methyl methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Cas 1184-85-6,N-Methyl methanesulfonamide | lookchem [lookchem.com]

- 10. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 11. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 12. aksci.com [aksci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. CAS 1184-85-6 | Where to buy this compound | YUFENG [yufenggp.com]

- 16. This compound | 1184-85-6 | TCI AMERICA [tcichemicals.com]

N-Methylmethanesulfonamide molecular structure

An In-Depth Technical Guide to the Molecular Structure of N-Methylmethanesulfonamide

Abstract

This compound (CAS 1184-85-6) is a foundational sulfonamide that serves as a critical intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[1][2] Its deceptively simple structure belies a nuanced conformational landscape that dictates its reactivity and intermolecular interactions. This guide provides an in-depth exploration of its molecular architecture, synthesizing data from single-crystal X-ray diffraction, spectroscopic analysis, and computational chemistry. We will dissect its geometric parameters, explore its conformational preferences, and present validated protocols for its synthesis and characterization, offering field-proven insights for researchers in drug development and organic synthesis.

Molecular Identity and Physicochemical Properties

This compound (C₂H₇NO₂S) is an acyclic sulfonamide featuring a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a methylamino group.[3] This arrangement imparts significant polarity and the capacity for hydrogen bonding, influencing its physical state and solvent properties.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 109.15 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [5][6] |

| Boiling Point | 118°C @ 0.3 mmHg | [2][4] |

| Density | ~1.194 g/cm³ (Predicted) | [2][4] |

| pKa | ~11.57 (Predicted) | [2][4] |

| CAS Number | 1184-85-6 | [3][4] |

Elucidation of the Core Molecular Structure

The definitive understanding of a molecule's structure is derived from a combination of experimental techniques and computational validation. For this compound, which is a liquid at ambient temperature, low-temperature X-ray crystallography provides the most precise experimental data on its solid-state conformation.

Single-Crystal X-ray Diffraction Analysis

A study conducted at 150 K provided the first high-resolution crystal structure of this compound.[5] The analysis revealed that in the solid state, the molecule adopts a gauche conformation with respect to the S-C and N-C bonds. This is a critical finding, as it contrasts with some gas-phase computational models that predict an eclipsed conformation as the global energy minimum.[5][7]

Causality Insight: The preference for the gauche conformer in the crystal lattice is driven by intermolecular hydrogen bonding. The amide proton (N-H) forms a hydrogen bond with an oxygen atom of an adjacent molecule, creating infinite chains within the crystal structure.[5] These packing forces stabilize the gauche conformation over the computationally predicted gas-phase minimum, a crucial distinction for scientists modeling solid-state behavior or receptor-ligand interactions.

Table 2: Selected Bond Lengths and Angles from Crystal Structure Data at 150 K

| Parameter | Bond/Angle | Value (Å or °) | Source |

| Bond Length | N2–S3 | 1.6185 (17) Å | [5] |

| Bond Length | S3–O3A | 1.4316 (14) Å | [5] |

| Bond Length | S3–C4 | 1.751 (2) Å | [5] |

| Bond Angle | O3A–S3–N2 | 106.72 (9) ° | [5] |

| Bond Angle | O3B–S3–C4 | 107.28 (10) ° | [5] |

| Torsion Angle | C1–N2–S3–C4 | -65.57 (20) ° | [5] |

| Torsion Angle | H–N2–S3–C4 | 71 (2) ° | [5] |

Computational Conformational Analysis

Ab initio calculations have been employed to explore the conformational energy landscape of this compound in the gas phase.[7][8] These studies identified two energy minima corresponding to different torsional angles around the S-N bond. The global minimum was calculated to be a conformation where the N-H bond eclipses the S-CH₃ bond, with a second, slightly higher energy minimum also present.[7] The energy barrier for interconversion between these conformers is relatively low, suggesting the molecule is flexible in solution.

Expertise Insight: The discrepancy between the calculated gas-phase minimum and the observed solid-state structure highlights the importance of selecting the appropriate model for the question at hand. For solution-phase dynamics or binding to a flexible active site, considering multiple low-energy conformers is essential. For solid-state formulation, the crystal structure provides the most relevant data.

Caption: Relationship between calculated and observed conformers.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthesis is the first step in any rigorous structural study. The most common laboratory-scale synthesis of this compound is a nucleophilic substitution reaction.

Experimental Protocol: Synthesis

This protocol describes the reaction of methanesulfonyl chloride with methylamine.

Safety Precaution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Methanesulfonyl chloride is corrosive and lachrymatory.

Methodology:

-

Reaction Setup: To a solution of methylamine in ethanol (e.g., 8M solution, 4.8 equivalents) in a round-bottom flask equipped with a magnetic stirrer, add a dropping funnel. Cool the flask to 0°C using an ice bath.[4][9]

-

Reagent Addition: Add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution, ensuring the internal temperature remains low.[4][9]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-18 hours.[4][9]

-

Workup:

-

Remove the solvent (ethanol) via rotary evaporation under reduced pressure.[9]

-

Dilute the resulting residue with dichloromethane (DCM). A solid precipitate (methylamine hydrochloride) will form.[4][9]

-

Filter the mixture to remove the solid salt.

-

Concentrate the filtrate under reduced pressure to yield this compound, typically as an oil.[9]

-

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography.

Caption: Standard synthesis workflow for this compound.

Spectroscopic Validation

Spectroscopy provides a fingerprint of the molecule, confirming its identity and providing further structural insights.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for confirming synthesis success. In CDCl₃, the spectrum shows three distinct signals:

-

δ ~4.7-4.8 ppm (broad singlet, 1H): Corresponds to the acidic amide proton (N-H ).[5][9] Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

-

δ ~2.93 ppm (singlet, 3H): Assigned to the methyl group attached to the sulfur atom (S-CH ₃).[4][9]

-

δ ~2.79-2.84 ppm (singlet or doublet, 3H): Assigned to the methyl group attached to the nitrogen atom (N-CH ₃).[5][9] In some high-resolution spectra, this may appear as a doublet due to coupling with the N-H proton.[5]

-

-

IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups.

-

S=O Stretching: Strong absorptions are expected for the symmetric and asymmetric stretches of the sulfonyl group.

-

S-N Stretching: The S-N stretching vibration is typically observed in the 836-947 cm⁻¹ region for methanesulfonamide derivatives.[10]

-

N-H Stretching: A peak corresponding to the N-H stretch will be present, typically in the 3200-3400 cm⁻¹ range.

-

Broader Significance in Drug Development

The methanesulfonamide group is a privileged scaffold in medicinal chemistry.[11] Its stability and ability to act as a hydrogen bond donor (N-H) and acceptor (S=O) make it a valuable bioisostere for other functional groups like carboxylic acids or phenols.[11] Understanding the precise geometry and conformational flexibility of a simple model system like this compound provides a critical foundation for designing more complex drug candidates with optimized binding affinities and pharmacokinetic properties.

References

-

Higgs, T. C., Parkin, A., Parsons, S., & Tasker, P. A. (2002). This compound at 150 K. Acta Crystallographica Section E: Structure Reports Online, 58(5), o523–o525. [Link]

-

Bindal, R. D., & Katzenellenbogen, J. A. (1993). Ab Initio Calculations on this compound and Methyl Methanesulfonate for the Development of Force Field Torsional Parameters and Their Use in the Conformational Analysis of Some Novel Estrogens. Journal of the American Chemical Society. [Link]

-

This compound - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

This compound | C2H7NO2S | CID 97632. PubChem, National Institutes of Health. [Link]

-

Bindal, R. D., & Katzenellenbogen, J. A. (1993). Ab initio calculations on this compound and methyl methanesulfonate for the development of force field torsional parameters and their use in the conformational analysis of some novel estrogens. Journal of the American Chemical Society. [Link]

- Method of preparing methane sulfonamide and its derivatives.

-

N-Methyl Methanesulfonamide: A Key Intermediate for Pharma & Agro. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Uno, T., Machida, K., & Hanai, K. (1971). Infrared Absorption Spectra of Organic Sulfur Compounds. II. Studies on S-N Stretching Bands of Methanesulfonamide Derivatives. J-Stage. [Link]

-

Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Mol-Instincts. [Link]

-

Bindal, R. D., & Katzenellenbogen, J. A. (1993). Ab Initio Calculations on this compound and Methyl Methanesulfonate for the Development of Force Field Torsional Parameters. American Chemical Society. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]

- 3. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 10. Infrared Absorption Spectra of Organic Sulfur Compounds. II. Studies on S-N Stretching Bands of Methanesulfonamide Derivatives [jstage.jst.go.jp]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of N-Methylmethanesulfonamide from Methanesulfonyl Chloride

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of N-Methylmethanesulfonamide, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved via the reaction of methanesulfonyl chloride with methylamine. This document offers an in-depth exploration of the underlying reaction mechanism, a detailed, field-tested experimental protocol, and critical safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide integrates theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.

Introduction and Significance

This compound is a vital building block in organic synthesis. The sulfonamide functional group it contains is a cornerstone in a vast array of therapeutic agents, known for exhibiting diverse biological activities.[1] The reliable synthesis of this compound is therefore of significant interest. The most direct and common route involves the reaction of methanesulfonyl chloride (MsCl) with methylamine, a process that, while straightforward in principle, requires careful control of reaction conditions to ensure high yield and purity.

This guide provides a self-validating system for this synthesis, explaining the causality behind experimental choices, from reagent stoichiometry to workup procedures, ensuring that the protocol is not just a series of steps but a well-understood and robust chemical transformation.

Reaction Overview: Mechanism and Principles

The synthesis of this compound from methanesulfonyl chloride and methylamine is a classic example of nucleophilic acyl substitution at a sulfonyl center.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the primary amine (methylamine) on the highly electrophilic sulfur atom of methanesulfonyl chloride.[1] The presence of a lone pair on the nitrogen atom of methylamine allows it to act as an effective nucleophile. The reaction is driven to completion by the subsequent elimination of a chloride ion and a proton. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and thus maintaining its nucleophilicity.

While the reaction of MsCl with alcohols in the presence of a base can proceed via a highly reactive "sulfene" intermediate (CH₂=SO₂), the direct nucleophilic attack by an amine is a well-established pathway for sulfonamide formation.[2][3] Given the high nucleophilicity of methylamine, this direct substitution mechanism is predominant.

Caption: Experimental workflow for this compound synthesis.

Procedure:

-

Reaction Setup: In a 1 L three-necked flask equipped with a magnetic stirrer and a dropping funnel, add the methylamine solution in ethanol (525 mL, 4.2 mol, 4.8 eq.).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical during the addition of MsCl to control the exothermic reaction and minimize side product formation. [1]3. Addition of Methanesulfonyl Chloride: Slowly add the methanesulfonyl chloride (100 g, 0.873 mol, 1.0 eq.) dropwise to the cooled amine solution over a period of 30-60 minutes. Ensure the internal temperature does not rise above 5-10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 16 hours to ensure the reaction goes to completion. [4]5. Solvent Removal: After 16 hours, remove the solvent (ethanol) by distillation under reduced pressure using a rotary evaporator.

-

Workup: Dilute the resulting residue with dichloromethane (200 mL). A solid, which is the methylammonium chloride byproduct, will precipitate.

-

Filtration: Filter the mixture to remove the solid byproduct. Wash the solid with a small amount of additional dichloromethane (2x 100 mL).

-

Purification: Combine the filtrate and the washes. Concentrate the combined organic solution under reduced pressure to afford the final product, this compound, as an orange-colored oil (expected yield: ~82 g, 86%). [4]

Characterization

The identity and purity of the product can be confirmed by standard analytical techniques.

-

Appearance: Colorless to orange oil. [4][5]* ¹H NMR (400 MHz, CDCl₃): δ 4.82 (br s, 1H, N-H), 2.93 (s, 3H, S-CH₃), 2.79 (s, 3H, N-CH₃). [4][6]* Boiling Point: 118°C at 0.3 mmHg. [6][5]* Molecular Weight: 109.15 g/mol . [7]

Safety, Handling, and Troubleshooting

Reagent Safety and Handling

Methanesulfonyl Chloride (MsCl):

-

Hazards: Highly toxic, corrosive, and a lachrymator. [2][8]It is fatal if inhaled and causes severe skin burns and eye damage. [9][10]Reacts with water, alcohols, and amines.

-

Handling: Always handle MsCl in a well-ventilated chemical fume hood. [11]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat. [9][11]Ensure emergency eyewash stations and safety showers are readily accessible. [11]* Storage: Store in airtight, corrosion-resistant containers in a cool, dry place away from moisture and incompatible materials like bases and oxidizing agents. [11][12] Methylamine:

-

Hazards: Flammable gas/liquid, toxic, and corrosive. Causes skin and eye irritation.

-

Handling: Typically handled as a solution in a solvent like ethanol or THF to reduce its volatility and associated risks. All handling should be performed in a fume hood.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Moisture in reagents/glassware. | Ensure all glassware is oven-dried and use anhydrous solvents. MsCl is highly sensitive to moisture. [13] |

| Inactive amine (less likely with methylamine). | For less nucleophilic amines, a stronger non-nucleophilic base (e.g., triethylamine) may be required. [1] | |

| Impure Product | Incomplete reaction. | Ensure the reaction is stirred for the full recommended time (16 hours). Monitor progress using TLC. |

| Inefficient removal of byproduct. | During workup, ensure the methylammonium chloride salt is thoroughly filtered and washed to prevent contamination of the filtrate. | |

| Reaction Overheats | Addition of MsCl was too rapid. | Add MsCl slowly and maintain the reaction temperature at 0 °C with an efficient ice bath. [1] |

Conclusion

The synthesis of this compound from methanesulfonyl chloride and methylamine is a reliable and high-yielding reaction critical for various applications in chemical and pharmaceutical development. By adhering to the detailed protocol, understanding the underlying chemical principles, and prioritizing stringent safety measures, researchers can consistently and safely produce this valuable compound. The key to success lies in the careful control of reaction temperature, the use of anhydrous conditions, and a thorough workup to isolate the pure product.

References

-

N-Methyl methanesulfonamide 1184-85-6. (n.d.). Mol-Instincts. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Methanesulfonyl chloride. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Why do tosylation and mesylation of alcohols follow different mechanisms? (2016, March 11). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

-

Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical. Retrieved January 5, 2026, from [Link]

-

METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie. Retrieved January 5, 2026, from [Link]

-

Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. (n.d.). Papaya Global. Retrieved January 5, 2026, from [Link]

- Method of preparing methane sulfonamide and its derivatives. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. N-Methyl methanesulfonamide 1184-85-6 [mingyuanchemical.com]

- 6. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]

- 7. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. nbinno.com [nbinno.com]

Introduction: Situating N-Methylmethanesulfonamide in Modern Chemistry

An In-Depth Technical Guide to the Physical Properties of N-Methylmethanesulfonamide

This compound (CAS No. 1184-85-6) is a sulfonamide derivative of significant interest within the chemical industry. Its utility is most pronounced as a versatile intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] A thorough understanding of its fundamental physical and chemical properties is not merely academic; it is a prerequisite for successful process development, formulation, safety engineering, and regulatory compliance.

This guide provides a comprehensive technical overview of the core physical properties of this compound. Moving beyond a simple recitation of data, we will explore the causality behind measurement techniques and the implications of these properties for laboratory and industrial applications. The content herein is curated for researchers, chemists, and drug development professionals who require a robust and reliable data set for this important molecule.

Core Physicochemical Characteristics

The fundamental properties of this compound are summarized below. It is important to note the discrepancies in reported physical states, with some sources listing it as a crystalline powder and others as a liquid at ambient temperatures.[2][3] This may be attributable to the purity of the sample or the presence of isomers. For the purposes of this guide, we present the range of observed properties.

| Property | Value | Source(s) |

| CAS Number | 1184-85-6 | [1][4] |

| Molecular Formula | C₂H₇NO₂S | [1][5] |

| Molecular Weight | 109.15 g/mol | [1][5] |

| Appearance | White to yellowish crystalline powder or colorless liquid. | [2][3] |

| Melting Point | 141-144°C; 164-167°C (range observed) | [2][3][6] |

| Boiling Point | 118°C at 0.3 mmHg; 163.7°C at 760 mmHg | [1][3][6] |

| Density | ~1.194 g/cm³ | [1][3] |

| Flash Point | 52.8°C - 53°C | [3][7] |

| Vapor Pressure | 2.04 mmHg at 25°C | [6] |

In-Depth Analysis of Key Properties

Thermal Properties: Melting and Boiling Points

The reported melting point for this compound shows some variation, with ranges such as 141-144°C and 164-167°C.[2][3][6] This variability can be indicative of different polymorphic forms or varying levels of purity in the samples analyzed.

The boiling point is most reliably reported under reduced pressure (118°C at 0.3 mmHg), a common practice for organic compounds to prevent decomposition at their higher atmospheric boiling points (163.7°C at 760 mmHg).[1][3][6] The use of vacuum distillation is a critical consideration for purification, minimizing thermal degradation and ensuring the integrity of the compound.

Solubility Profile

This compound is reported to be easily soluble in common organic solvents, including water, alcohols, and ethers.[2] This broad solubility is a key attribute for its role as a synthetic intermediate, allowing it to be used in a variety of reaction media. A detailed, quantitative analysis of its solubility across a range of solvents and temperatures, similar to studies conducted on its parent compound methanesulfonamide, would be a valuable area for further research.[8]

Safety-Critical Data: Flash Point and Hazards

With a flash point of approximately 53°C, this compound is classified as a flammable liquid.[5] This necessitates careful handling and storage away from ignition sources in a cool, well-ventilated area.[9] Safety data sheets (SDS) indicate that the compound can cause skin and serious eye irritation.[9][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory during handling.[9][11]

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The primary techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[12]

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint. Based on synthesis data, the expected signals in CDCl₃ are: a broad singlet around δ 4.8 ppm for the amine proton (NH), and two singlets at approximately δ 2.9 ppm and δ 2.8 ppm for the two distinct methyl groups (S-CH₃ and N-CH₃).[1][13]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for its functional groups. Key expected peaks include N-H stretching, S=O symmetric and asymmetric stretching (typically strong bands), and C-H stretching from the methyl groups.[12]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass is 109.01974964 Da.[5] Electron ionization MS would show a molecular ion peak (M+) and a characteristic fragmentation pattern that can be used for structural elucidation.

Experimental Protocols for Property Determination

To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physical properties.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise determination of the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.

-

Validation: The procedure should be repeated to ensure consistency.

Caption: Workflow for Melting Point Determination.

Protocol 2: Equilibrium Solubility Determination via Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent.[8]

Methodology:

-

System Setup: An excess amount of solid this compound is added to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[8]

-

Equilibration: The vial is sealed and placed in a thermostatic shaker set to a constant temperature. The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is established.

-

Phase Separation: After equilibration, the vial is left undisturbed to allow the excess solid to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as gravimetry (after solvent evaporation) or chromatography (e.g., HPLC).

-

Calculation: The solubility is then calculated and expressed in units such as g/100g of solvent or mole fraction.

Caption: Shake-Flask Method for Solubility.

Protocol 3: General Workflow for Spectroscopic Characterization

This workflow outlines the universal steps for obtaining high-quality spectroscopic data for structural confirmation.

Methodology:

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral interpretation. Purification (e.g., by distillation or recrystallization) may be necessary.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

-

IR: Prepare the sample as a KBr pellet (for solids) or a thin film between salt plates (for liquids).[14]

-

MS: Dissolve a small amount of the sample in a volatile solvent suitable for the ionization method being used.

-

-

Instrument Calibration: Ensure the spectrometer (NMR, IR, or MS) is properly calibrated according to standard operating procedures.

-

Data Acquisition: Acquire the spectrum using optimized parameters (e.g., number of scans, spectral width) to achieve a good signal-to-noise ratio.[12]

-

Data Processing & Analysis: Process the raw data (e.g., Fourier transform for NMR/IR) and analyze the resulting spectrum to identify characteristic peaks, shifts, and fragmentation patterns corresponding to the structure of this compound.

Caption: General Spectroscopic Analysis Workflow.

Conclusion

The physical properties of this compound define its behavior in chemical processes and are foundational to its safe and effective application. This guide has synthesized key data points, including thermal properties, solubility, and spectroscopic identifiers, into a single, cohesive resource. By grounding this data with standardized, repeatable experimental protocols, we provide researchers and development professionals with the trustworthy information needed to leverage this versatile chemical intermediate in their work. A continued investigation into its quantitative solubility and polymorphic forms would further enhance the collective understanding of this compound.

References

-

This compound. ChemBK. [Link]

-

N-Methyl methanesulfonamide 1184-85-6. LookChem. [Link]

-

3144-09-0 Methanesulfonamide CH5NO2S, Formula,NMR,Boiling Point,Density,Flash Point. ChemSrc. [Link]

-

This compound | C2H7NO2S | CID 97632. PubChem - NIH. [Link]

-

Methyl methanesulfonate - Solubility of Things. Solubility of Things. [Link]

-

N-methyl-N-phenyl-methanesulfonamide - [13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

CAS 1184-85-6 | Where to buy this compound. YUFENG. [Link]

-

Conformational analysis, vibrational and NMR spectroscopic study of the methanesulfonamide-N,N. SciSpace. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

Pentamidine - CAS Common Chemistry. CAS. [Link]

-

CAS Common Chemistry. CAS. [Link]

Sources

- 1. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]

- 2. N-Methyl methanesulfonamide 1184-85-6 [mingyuanchemical.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 1184-85-6 CAS MSDS (N-Methyl methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aksci.com [aksci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]

- 14. scispace.com [scispace.com]

A Technical Guide to the Solubility of N-Methylmethanesulfonamide in Organic Solvents

Introduction: The Significance of N-Methylmethanesulfonamide and Its Solubility

This compound (NMMSA), with the CAS number 1184-85-6, is a vital organic compound belonging to the sulfonamide class.[1] Its molecular structure, featuring a methyl group attached to the nitrogen of a methanesulfonamide moiety, imparts a unique combination of polarity and hydrogen bonding capabilities.[1][2] This structure makes it a valuable intermediate and reagent in various sectors, most notably in the pharmaceutical and agrochemical industries.[3]

Understanding the solubility of NMMSA in organic solvents is a critical parameter for researchers and process chemists. Solubility data governs crucial aspects of drug development and chemical synthesis, including:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve in a common solvent.

-

Purification and Crystallization: Selecting an appropriate solvent system is fundamental for isolating and purifying NMMSA, as well as for controlling its crystalline form, which can impact bioavailability in pharmaceutical applications.

-

Formulation Development: For its use in final products, particularly pharmaceuticals, solubility dictates the choice of excipients and delivery systems.[4][5]

This guide provides a comprehensive overview of the solubility of this compound, presents a standardized protocol for its experimental determination, and discusses the underlying physicochemical principles that govern its behavior in various organic media.

Physicochemical Properties of this compound

A foundational understanding of NMMSA's physical and chemical properties is essential to interpret its solubility characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C2H7NO2S | [1][6] |

| Molar Mass | 109.15 g/mol | [2][6] |

| Appearance | White to pale yellow crystalline powder | [1][6] |

| Melting Point | 141-144 °C | [6][7] |

| Boiling Point | 118 °C @ 0.3 mmHg | [3][6] |

| pKa | 11.57 ± 0.40 (Predicted) | [1][3] |

| Density | ~1.194 g/cm³ (Predicted) | [3][6] |

Qualitative and Quantitative Solubility Profile

This compound exhibits a range of solubilities that are highly dependent on the nature of the solvent. Its structure allows for both hydrogen bond donating (from the N-H group) and accepting (from the sulfonyl oxygens) interactions, leading to favorable solubility in polar solvents.

Qualitative Assessment: General observations indicate that NMMSA has moderate to good solubility in polar organic solvents.[1] It is noted to be soluble in ethanol and dimethylformamide (DMF), while having more limited solubility in water (approximately 5 g/L at 25 °C).[1] Another source describes it as easily soluble in common solvents like alcohols and ethers.[7]

Quantitative Data: While extensive, publicly available datasets on the temperature-dependent solubility of NMMSA are limited, the principles governing its solubility are analogous to similar sulfonamides like methanesulfonamide.[8][9] For compounds of this class, solubility generally increases with temperature.[8][10]

For instance, studies on the closely related methanesulfonamide show a significant increase in mole fraction solubility in solvents like methanol, ethanol, and acetone as the temperature rises from 283.15 K to 323.15 K.[8] A similar endothermic dissolution process is expected for NMMSA in most organic solvents.[11]

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of NMMSA is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The dominant forces are dictated by the physicochemical properties of both NMMSA and the solvent.

-

Polarity and "Like Dissolves Like": The principle of "like dissolves like" is paramount.[12] NMMSA is a polar molecule due to the electronegative oxygen and nitrogen atoms of the sulfonamide group. Consequently, it dissolves best in polar solvents that can engage in similar dipole-dipole interactions.

-

Hydrogen Bonding: NMMSA has one hydrogen bond donor site (the N-H proton) and two strong hydrogen bond acceptor sites (the sulfonyl oxygens).

-

In Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate NMMSA by forming hydrogen bonds with both the N-H group and the sulfonyl oxygens, leading to good solubility.

-

In Aprotic Polar Solvents (e.g., DMF, DMSO, Acetone): These solvents are hydrogen bond acceptors. They can interact strongly with the N-H group of NMMSA. Solvents like DMF and DMSO are particularly effective due to their high polarity and strong hydrogen bond accepting capabilities, resulting in moderate to high solubility.[1]

-

-

Temperature: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it consumes energy. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8][11] This relationship is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ensure scientific rigor and reproducibility, a standardized method for determining equilibrium solubility is essential. The saturation shake-flask method is widely considered the "gold standard" for its reliability in achieving thermodynamic equilibrium.[8][13] This protocol is adapted from established guidelines for pharmaceutical compounds.[14][15]

Principle: An excess amount of the solid solute (NMMSA) is agitated in the solvent at a constant temperature for a prolonged period to ensure the formation of a saturated solution in equilibrium with the undissolved solid.[8][13] The concentration of the solute in the liquid phase is then determined using a suitable analytical technique.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Glass vials with screw caps or stoppers

-

Thermostatic shaker (orbital shaker in an incubator or a water bath) capable of maintaining temperature ±0.5 °C

-

Syringe filters (e.g., 0.45 µm PTFE) to separate the liquid from the solid

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis equipment (e.g., GC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid NMMSA to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been achieved.[8]

-

Solvent Addition: Accurately dispense a known volume or mass of the organic solvent into each vial.

-

Equilibration: Securely seal the vials to prevent solvent evaporation and place them in the thermostatic shaker set to the desired temperature. Agitate the mixtures for a duration sufficient to reach equilibrium (typically 24-72 hours).[8] It is advisable to conduct a preliminary experiment to determine the minimum time required for the concentration to become constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Quantify the concentration of NMMSA using a pre-validated analytical method, such as HPLC with a calibration curve.[8]

-

Calculation: Calculate the solubility from the measured concentration, accounting for any dilution factors. Express the results in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

Workflow Diagram: The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

The solubility of this compound is a fundamental property that influences its synthesis, purification, and application, particularly in the pharmaceutical field. Its polar nature and hydrogen bonding capabilities render it soluble in a range of polar organic solvents, with solubility generally increasing with temperature. For precise and reliable data, the use of a standardized protocol, such as the shake-flask method, is imperative. The information and methodologies presented in this guide provide researchers and drug development professionals with the foundational knowledge required to effectively work with this important chemical compound.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved from [Link]

-

Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM International. Retrieved from [Link]

-

N-Methyl methanesulfonamide 1184-85-6. (n.d.). Chemicalland21. Retrieved from [Link]

-

This compound | C2H7NO2S | CID 97632 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). InTech. Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar. Retrieved from [Link]

-

Solubility determination of compounds of pharmaceutical interest. (n.d.). Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link]

-

<1236> Solubility Measurements. (2016). USP-NF. Retrieved from [Link]

-

Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2021). MOST Wiedzy. Retrieved from [Link]

-

Solubility Temperature Dependence Predicted from 2D Structure. (2015). ADMET and DMPK. Retrieved from [Link]

-

Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility prediction of sulfonamides at various temperatures using a single determination. (2010). ResearchGate. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl methanesulfonamide CAS#: 1184-85-6 [m.chemicalbook.com]

- 4. rheolution.com [rheolution.com]

- 5. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 6. chembk.com [chembk.com]

- 7. N-Methyl methanesulfonamide 1184-85-6 [mingyuanchemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3144-09-0 CAS MSDS (Methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]

- 12. Solvent Miscibility Table [sigmaaldrich.com]

- 13. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Solubility Measurements | USP-NF [uspnf.com]

Spectroscopic Data of N-Methylmethanesulfonamide: A Technical Guide

Introduction

N-Methylmethanesulfonamide (CAS No. 1184-85-6) is a sulfonamide compound of significant interest in organic synthesis and as a potential intermediate in the pharmaceutical and agrochemical industries[1][2]. Its simple yet functional structure, comprising a methanesulfonyl group and an N-methylamino group, presents a clear model for understanding the spectroscopic behavior of aliphatic sulfonamides. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough analysis of its spectroscopic profile.

This technical guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes spectral data with the underlying principles of each technique, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound (C₂H₇NO₂S) dictates its characteristic spectroscopic signatures. The molecule contains two distinct methyl groups—one attached to the sulfur atom (S-CH₃) and one to the nitrogen atom (N-CH₃)—and a secondary amide proton (N-H). These features give rise to predictable signals in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS.

Caption: 2D Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for identifying the number and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is characterized by three distinct signals corresponding to its three unique proton environments.

¹H NMR Data Summary

The following data were obtained in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer[2].

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.819 | Broad Singlet | 1H | N-H |

| 2.929 | Singlet | 3H | S-CH₃ |

| 2.789 | Singlet | 3H | N-CH₃ |

Interpretation of the ¹H NMR Spectrum

The causality behind the observed chemical shifts is rooted in the electronic environment of the protons:

-

N-H Proton (δ 4.819): This proton is attached to a nitrogen atom, which is adjacent to the strongly electron-withdrawing sulfonyl group (SO₂). This deshielding effect shifts its resonance significantly downfield. The broadness of the peak is characteristic of protons attached to nitrogen, often due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or other protic species.

-

S-CH₃ Protons (δ 2.929): The methyl group directly bonded to the sulfur of the sulfonyl group is also deshielded, causing its signal to appear downfield relative to a typical alkane methyl group.

-

N-CH₃ Protons (δ 2.789): This methyl group is attached to the nitrogen atom. While nitrogen is electronegative, the deshielding effect is slightly less pronounced compared to the S-CH₃ group in this specific molecule, resulting in a slightly upfield chemical shift.

The singlet multiplicity for both methyl groups is expected, as there are no adjacent protons within three bonds to cause spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[2]. Ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter[3].

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, minimizing peak width at half-height for the TMS signal.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the protons.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. For this compound, two distinct carbon signals are expected.

¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~42 | S -CH₃ | The carbon of a methanesulfonyl group typically appears in the 40-50 ppm range[5]. |

| ~30 | N -CH₃ | The N-methyl carbon in similar aliphatic amine and amide environments resonates in this region. |

Interpretation of the Predicted ¹³C NMR Spectrum

-

S-CH₃ Carbon (~42 ppm): This carbon is directly attached to the highly electronegative sulfonyl group, which strongly deshields it and shifts its resonance significantly downfield.

-

N-CH₃ Carbon (~30 ppm): The carbon attached to the nitrogen is also deshielded, but to a lesser extent than the S-CH₃ carbon, placing its predicted signal further upfield.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS[2].

-

Instrumentation and Setup: Use a high-field NMR spectrometer. Tune the probe for ¹³C observation.

-

Acquisition:

-

Employ a standard proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) is required to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay (D1) of 2 seconds to ensure proper relaxation of the carbon nuclei for quantitative analysis.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is an excellent technique for identifying functional groups. The IR spectrum of this compound is dominated by absorptions from the N-H and S=O bonds.

IR Data Summary

The following table summarizes the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Medium | N-H stretch |

| 2950 - 2850 | Medium | C-H stretch (asymmetric & symmetric) |

| ~1320 | Strong | SO₂ asymmetric stretch |

| ~1150 | Strong | SO₂ symmetric stretch |

| ~970 | Medium | S-N stretch |

| ~770 | Medium | S-C stretch |

Note: These are typical ranges. Exact peak positions can be found on experimental spectra available from sources like SpectraBase[4].

Interpretation of the IR Spectrum

Caption: Logical relationships of IR absorptions to functional groups.

-

N-H Stretch (~3300 cm⁻¹): The moderately intense band in this region is a clear indicator of the N-H bond in the secondary sulfonamide.

-

C-H Stretches (2950-2850 cm⁻¹): These absorptions are characteristic of the methyl groups present in the molecule.

-

SO₂ Stretches (~1320 cm⁻¹ and ~1150 cm⁻¹): The two strong bands are the most prominent features of the spectrum and are definitive evidence for the sulfonyl (SO₂) group. The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is from the symmetric stretch.

-

S-N and S-C Stretches (~970 cm⁻¹ and ~770 cm⁻¹): These vibrations occur in the fingerprint region and are characteristic of the sulfonamide core structure.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. Electron Ionization (EI) is a common technique for volatile small molecules like this compound.

MS Data Summary

-

Molecular Formula: C₂H₇NO₂S

-

Molecular Weight: 109.15 g/mol [6]

-

Monoisotopic Mass: 109.01974964 Da[4]

-

Ionization Method: Electron Ionization (EI)

Interpretation of the Mass Spectrum & Fragmentation

In EI-MS, the parent molecule is first ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of sulfonamides is often predictable.

-

Molecular Ion (M⁺•) at m/z 109: The peak corresponding to the intact molecular radical cation is expected.

-

Key Fragmentation Pathways:

-

Loss of Methyl Radical: Cleavage of the S-CH₃ bond can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 94 .

-

S-N Bond Cleavage: A crucial fragmentation pathway for sulfonamides is the cleavage of the sulfur-nitrogen bond. This can lead to two possible charged fragments:

-

[CH₃SO₂]⁺ at m/z 79 .

-

[CH₃NH]⁺ at m/z 30 .

-

-

Loss of SO₂: Rearrangement followed by the elimination of a neutral sulfur dioxide molecule (SO₂, 64 Da) is a characteristic fragmentation for sulfonamides. This would produce a fragment ion at m/z 45 ([C₂H₇N]⁺•).

-

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the volatile sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the ion source, often via a direct insertion probe or the gas chromatography (GC) inlet. The sample is vaporized by heating.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes an electron to be ejected from the molecule, forming the positively charged molecular ion (M⁺•)[7].

-